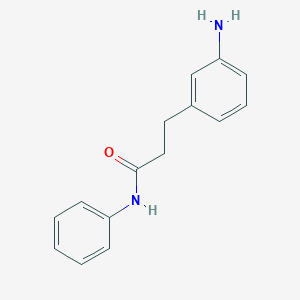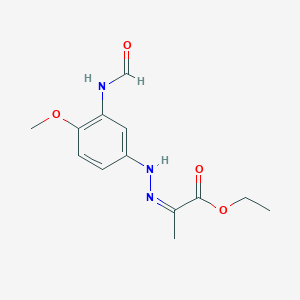
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is a glycosylated peptide with the molecular formula C37H60N8O15 . x (Cl H). This compound is a biochemical used in proteomics research and has applications in diagnosing diabetes by analyzing enzymic activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves the coupling of the amino acids Valine, Histidine, Leucine, Threonine, Proline, and Glutamic acid with a fructose moiety. The reaction conditions typically include the use of protecting groups to prevent side reactions and the use of coupling reagents such as carbodiimides to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired yield, purity, and scale of production .
化学反応の分析
Types of Reactions
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the fructose moiety can be oxidized to form ketones or aldehydes.
Reduction: The peptide bonds can be reduced to amines.
Substitution: The amino acid residues can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies .
科学的研究の応用
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of peptides.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in diagnostic assays for diabetes by analyzing enzymic activity.
Industry: Applied in the production of peptide-based drugs and biochemical reagents .
作用機序
The mechanism of action of Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt involves its interaction with specific enzymes and receptors in the body. The fructose moiety allows for glycosylation, which can affect the stability and activity of the peptide. The peptide sequence interacts with molecular targets such as enzymes and receptors, modulating their activity and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Fructose Val-His-Leu-Thr-Pro-Glu: The free base form of the compound without the hydrochloride salt.
Other Glycosylated Peptides: Compounds with similar glycosylation patterns but different amino acid sequences
Uniqueness
Fructose Val-His-Leu-Thr-Pro-Glu Hydrochloride Salt is unique due to its specific amino acid sequence and glycosylation with fructose. This combination provides distinct biochemical properties, making it valuable for specific research and diagnostic applications .
特性
分子式 |
C37H61ClN8O15 |
|---|---|
分子量 |
893.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid;hydrochloride |
InChI |
InChI=1S/C37H60N8O15.ClH/c1-17(2)11-22(33(55)44-29(19(5)47)36(58)45-10-6-7-24(45)34(56)41-21(37(59)60)8-9-27(50)51)42-32(54)23(12-20-13-38-16-40-20)43-35(57)28(18(3)4)39-14-25(48)30(52)31(53)26(49)15-46;/h13,16-19,21-24,26,28-31,39,46-47,49,52-53H,6-12,14-15H2,1-5H3,(H,38,40)(H,41,56)(H,42,54)(H,43,57)(H,44,55)(H,50,51)(H,59,60);1H/t19-,21+,22+,23+,24+,26-,28+,29+,30-,31-;/m1./s1 |
InChIキー |
BOVYUQKBBPOICL-VZDRGVOUSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O.Cl |
正規SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NCC(=O)C(C(C(CO)O)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


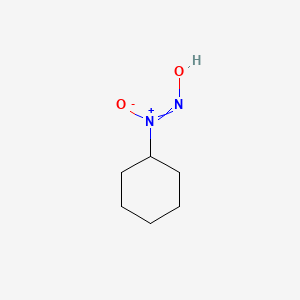


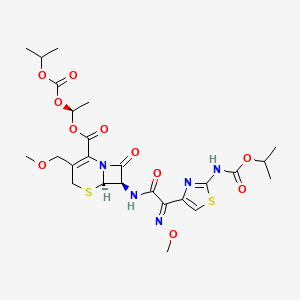
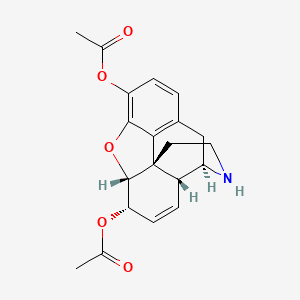
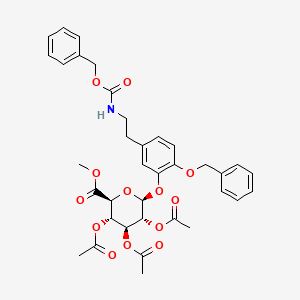
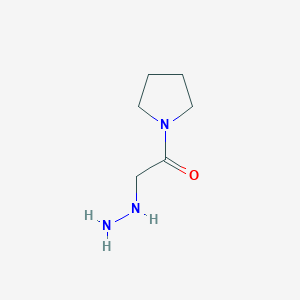

![3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid](/img/structure/B13854695.png)

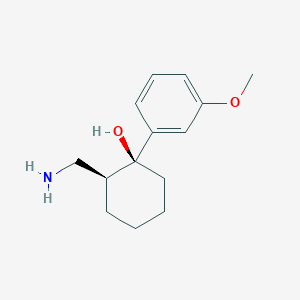
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
